6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
The compound “6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid” is a unique chemical with the molecular formula C16H16N2O5S2 . It has a molecular weight of 380.44 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H16N2O5S2 . The exact structure would require more detailed information or analysis such as spectroscopic data or crystallographic studies, which are not available in the current search results.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are typically determined by experimental data. Unfortunately, such data for this compound is not available in the current search results .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis and molecular structure investigations of compounds related to 6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid, such as ARNO, have been extensively studied. These compounds are synthesized using specific reactions, with their structures determined by X-ray diffraction and ab initio calculations, highlighting their non-planar configurations and intermolecular hydrogen bonding (Benhalima et al., 2011).
Antimicrobial Activity
The antimicrobial activity of derivatives synthesized from thiazolidinone frameworks has been a significant focus. For example, a series of amino acid and its derivatives synthesized from 2-thioxothiazolidin-4-one showed promising results against gram-positive and gram-negative bacteria, with some compounds displaying comparable activity to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015). Another study on thiazolidinone derivatives revealed their potential as antimicrobial agents against selected bacteria and fungi, with certain compounds exhibiting significant biological activity (Deep et al., 2014).
Antitubercular and Antimicrobial Agents
Further investigations into thiazolidinone derivatives have shown their effectiveness as antitubercular and antimicrobial agents. A study synthesized N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives, which were screened for antibacterial, antifungal, and antitubercular activities, demonstrating the compounds' broad spectrum of biological activities (Samadhiya et al., 2014).
Supramolecular Self-assembly
The supramolecular self-assembly of thioxothiazolidinone derivatives has been explored, revealing the importance of hydrogen bonding and π–hole interactions in stabilizing three-dimensional frameworks. Such studies provide insights into the structural attributes that contribute to the compounds' biological activities (Andleeb et al., 2017).
Anticancer Activity
The anticancer potential of these compounds has also been investigated, with some derivatives showing promising activity against human breast cancer cell lines. This suggests that modifications to the thiazolidinone framework can lead to compounds with significant anticancer properties (Pansare et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
6-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c19-14(20)7-2-1-3-8-17-15(21)13(25-16(17)24)10-11-5-4-6-12(9-11)18(22)23/h4-6,9-10H,1-3,7-8H2,(H,19,20)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHKSYQHSLMLQ-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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